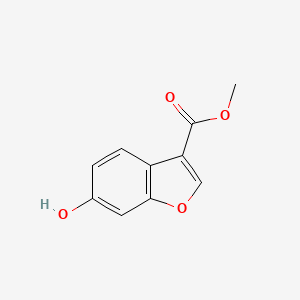

Methyl 6-hydroxybenzofuran-3-carboxylate

概要

説明

Methyl 6-hydroxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Benzofuran derivatives, including methyl 6-hydroxybenzofuran-3-carboxylate, have shown significant antimicrobial properties. Recent studies indicate that compounds within this class can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The structural features of benzofuran allow for interactions with biological targets, enhancing their efficacy as antimicrobial agents.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. Its ability to modulate enzyme activity related to oxidative stress pathways suggests it could play a role in reducing cancer cell proliferation . Furthermore, derivatives of benzofuran have been investigated for their action as topoisomerase inhibitors, which are crucial in cancer treatment strategies .

Neuroprotective Effects

Some studies have suggested that benzofuran derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The antioxidant activity associated with these compounds could mitigate oxidative damage in neuronal cells .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways, including:

- Esterification Reactions : This compound can undergo esterification to form various esters that are useful in different chemical applications.

- Functionalization : The hydroxyl and carboxylate groups present in the structure allow for further functionalization, enabling the synthesis of tailored compounds for specific applications.

Material Science

The unique properties of this compound make it a candidate for applications in material science. Its potential use in creating polymers and other materials can be attributed to its ability to form stable bonds and its reactivity under various conditions . Research into its application in the development of functional materials is ongoing, indicating a promising area for future exploration.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-hydroxybenzofuran-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- The compound can be synthesized via cyclization of substituted phenolic esters under acidic or basic conditions. A common approach involves esterification of 6-hydroxybenzofuran-3-carboxylic acid with methanol using catalytic sulfuric acid . To improve yield, optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography with gradient elution .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Use - and -NMR in DMSO-d6 to resolve hydroxyl proton shifts (δ ~10–12 ppm) and ester carbonyl signals (δ ~165–170 ppm). Assign benzofuran ring protons using COSY and NOESY for spatial correlations .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 206.1). Fragmentation patterns should align with loss of COOCH3 (44 Da) and hydroxyl groups .

Q. How can purity and stability of this compound be validated for experimental reproducibility?

特性

分子式 |

C10H8O4 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC名 |

methyl 6-hydroxy-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3 |

InChIキー |

WRKIZKFENYJJPJ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=COC2=C1C=CC(=C2)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。